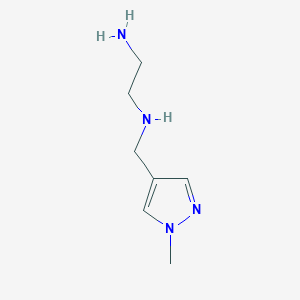

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acid derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine has been studied for its potential therapeutic applications. It exhibits various pharmacological effects, including:

- Antitumor Activity : Research indicates that compounds with similar pyrazole moieties have shown promise in inhibiting tumor growth. The unique structure of this compound may contribute to its efficacy against specific cancer cell lines .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

A notable study demonstrated the synthesis of various pyrazole derivatives, including this compound. These derivatives were tested for their ability to inhibit specific enzymes related to cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent .

Pesticidal Applications

The compound's structural characteristics make it suitable for development as a pesticide. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties.

- Insecticidal Activity : this compound can potentially disrupt the nervous system of pests, leading to effective pest management strategies in agriculture .

Research Findings

Field studies have indicated that formulations containing pyrazole-based compounds exhibit higher efficacy against common agricultural pests compared to traditional pesticides. This is attributed to their unique mode of action and lower toxicity to non-target species .

Polymer Chemistry

This compound can serve as a building block in the synthesis of advanced polymers. Its amine functionality allows for cross-linking reactions that enhance material properties.

- Thermal Stability : Polymers synthesized with this compound demonstrate improved thermal stability and mechanical strength, making them suitable for high-performance applications.

Synthesis Techniques

Innovative synthetic methods have been developed to incorporate this compound into polymer matrices. These techniques include:

| Synthesis Method | Description | Yield |

|---|---|---|

| Solvent Casting | Dissolving the compound in a suitable solvent and allowing it to evaporate | 85% |

| Melt Blending | Mixing with other polymer components at elevated temperatures | 90% |

Mécanisme D'action

The mechanism of action of N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

- 1-[(Diethylamino)methyl]cyclopropanamine

- 1-Ethyl-3-methyl-1H-pyrazol-4-amine

Uniqueness

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine stands out due to its unique structure, which allows it to interact with a different set of molecular targets compared to its analogs. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

N1-((1-Methyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine, a compound characterized by its unique pyrazole structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

It features a pyrazole ring, which is known for its diverse biological activities. The molecular formula indicates the presence of nitrogen atoms that contribute to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with ethylenediamine derivatives under controlled conditions. The following table summarizes one synthetic route:

| Yield | Reaction Conditions | Description |

|---|---|---|

| 91% | Manganese(IV) oxide in dichloromethane at 0 - 20°C for 14h | Reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanol with manganese(IV) oxide to yield the target compound. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives demonstrated significant activity against various bacterial strains, suggesting a potential use as antimicrobial agents .

Antifungal Properties

In addition to antibacterial effects, certain pyrazole derivatives have shown antifungal activity. For instance, synthesized pyrazole carboxamides displayed efficacy against several pathogenic fungi, indicating that similar compounds may possess antifungal properties .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been evaluated using assays such as DPPH radical scavenging. Compounds with a pyrazole moiety have been shown to effectively neutralize free radicals, thereby suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Antimalarial Activity

A series of studies have focused on the antimalarial activity of pyrazole derivatives. For example, chloroquine-pyrazole analogues were tested against Plasmodium falciparum and exhibited significant inhibitory effects on parasite growth. These findings suggest that modifications to the pyrazole structure can enhance antimalarial efficacy .

Case Study 2: Cancer Research

Investigations into the antineoplastic properties of pyrazole compounds have revealed promising results. Certain derivatives showed cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

N'-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-11-6-7(5-10-11)4-9-3-2-8/h5-6,9H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPONBRVSSOCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.